molecular formula C₁₇H₂₇NO₅ B031165 (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 361442-00-4

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

Cat. No.: B031165
CAS No.: 361442-00-4
M. Wt: 325.4 g/mol
InChI Key: UKCKDSNFBFHSHC-BSVBHRQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves multiple steps:

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the amino group does not participate in subsequent reactions.

  • Formation of the Adamantane Derivative: : The adamantane derivative is synthesized through a series of reactions starting from adamantane. This often involves hydroxylation to introduce the hydroxy group at the desired position.

  • Coupling Reaction: : The protected amino acid is then coupled with the hydroxyadamantane derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the adamantane moiety can undergo oxidation to form a ketone or carboxylic acid, depending on the reagents and conditions used.

  • Reduction: : The carbonyl group in the Boc-protected amino acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines or substituted derivatives.

Scientific Research Applications

Basic Information

  • CAS Number : 361442-00-4
  • Molecular Formula : C17H27NO5
  • Molecular Weight : 325.40 g/mol

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. The presence of a hydroxyl group on the adamantane structure enhances its solubility and biological activity.

Key Physical Properties

PropertyValue
Solubility0.583 mg/ml
Log P (octanol-water partition)2.27
Topological Polar Surface Area95.86 Ų

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of peptide-based drugs. The Boc group allows for the selective protection of amino groups during chemical reactions, facilitating the construction of complex peptides.

Case Study: Synthesis of Peptide Analogues

Research has demonstrated that Boc-3-hydroxyadamantyl-D-glycine can be utilized to create peptide analogues with enhanced stability and bioactivity. For instance, studies have shown that modifying peptide sequences with this compound can improve their binding affinity to specific biological targets, such as receptors involved in metabolic pathways.

Drug Development

Due to its structural features, this compound is being investigated as a potential lead in drug discovery programs targeting various diseases, including diabetes and cancer.

Example: Saxagliptin Impurity

As an impurity in saxagliptin (a diabetes medication), this compound's behavior in biological systems provides insights into the pharmacokinetics and safety profiles of related therapeutic agents. Understanding these impurities is crucial for regulatory compliance and ensuring drug efficacy.

Biological Research

The unique properties of (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid make it a valuable tool in biological studies, particularly in investigating enzyme interactions and metabolic processes.

Application in Enzyme Studies

Research indicates that derivatives of this compound can serve as substrates or inhibitors for various enzymes, allowing researchers to explore enzyme kinetics and mechanisms of action. This application is particularly relevant in studies focusing on metabolic enzymes involved in drug metabolism.

Mechanism of Action

The mechanism by which (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyadamantane moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: Lacks the Boc protection, making it more reactive.

    (2S)-2-((tert-Butoxycarbonyl)amino)-2-(adamantan-1-yl)acetic acid:

Uniqueness

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to the presence of both the Boc-protected amino group and the hydroxyadamantane moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

(2S)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCKDSNFBFHSHC-ZEJPWUNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957561
Record name (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361442-00-4
Record name (αS)-α[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361442-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361442004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 5
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
Customer
Q & A

Q1: What is the significance of (S)-N-Boc-3-hydroxyadamantylglycine in pharmaceutical synthesis?

A1: (S)-N-Boc-3-hydroxyadamantylglycine serves as a crucial building block in the multi-step synthesis of saxagliptin. [, , , ] Its stereochemistry, specifically the (S) configuration, is vital for the biological activity of the final drug molecule.

Q2: The provided research abstracts mention "convenient," "facile," and "economic" methods for synthesizing (S)-N-Boc-3-hydroxyadamantylglycine. What is the importance of these characteristics?

A2: Developing synthetic routes that are efficient, cost-effective, and easy to perform is crucial in pharmaceutical manufacturing. [, , , ] These factors directly impact the feasibility of large-scale production and ultimately influence the drug's accessibility and affordability.

Q3: Can you elaborate on the "research advances" mentioned in one of the titles regarding (S)-N-Boc-3-hydroxyadamantylglycine synthesis?

A3: While the abstracts don't provide specific details about the "research advances," they likely refer to improvements in the synthesis of (S)-N-Boc-3-hydroxyadamantylglycine. [] These advances could involve:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.